methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-4-6(3-12-13)7-5-16-9(11)8(7)10(14)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZELJNDPDDNWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249622-16-9 | |
| Record name | methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate typically proceeds through:
- Construction or functionalization of the thiophene ring bearing the amino and ester groups.
- Introduction of the 1-methyl-1H-pyrazol-4-yl substituent via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
- Final purification and characterization steps.
This approach leverages well-established organic transformations including esterification, halogenation, Suzuki-Miyaura cross-coupling, and amination.
Stepwise Preparation Methods
Step 1: Preparation of 5-bromo-thiophene-3-carboxylate derivative
- Starting from 5-bromothiophene-3-carboxylic acid, esterification with methanol or ethanol is performed.
- Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) catalyze the reaction in dichloromethane (DCM).
- The reaction is typically stirred at room temperature for several hours.
- Work-up involves aqueous acid extraction, drying, and column chromatography to isolate the ester.
Step 2: Suzuki Coupling to Introduce the Pyrazolyl Group
- The bromo-substituted thiophene ester undergoes Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- Catalysts such as Pd(dppf)Cl2 are used in a solvent mixture of DMF and water under nitrogen atmosphere.
- Sodium carbonate serves as the base.
- The reaction temperature is elevated (~90 °C) for several hours.
- Post-reaction, the mixture is extracted with ethyl acetate and purified by column chromatography.
Step 3: Amination at the 2-position of Thiophene
- Amination can be achieved by nucleophilic substitution or by introducing the amino group during ring synthesis.
- Specific methods include direct amination or conversion from nitro precursors followed by reduction.
- The amino group is essential for biological activity and further functionalization.
Representative Experimental Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | 5-bromothiophene-3-carboxylic acid, EDCI, DMAP, MeOH, DCM, RT, 7.75 h | 86 | White solid, confirmed by NMR |
| 2 | Suzuki Coupling | Pd(dppf)Cl2, Na2CO3, DMF/H2O, 90 °C, 3.3 h | 67 | White solid, purified by chromatography |
| 3 | Amination | Various methods depending on precursor | Variable | Amino group introduction critical |
Detailed Research Findings
- The Suzuki coupling step is critical for the introduction of the 1-methyl-1H-pyrazol-4-yl substituent, which modulates the compound’s biological activity, especially in anticancer research targeting RhoA/ROCK pathways.
- Optimization of catalyst loading, base equivalents, and reaction temperature improves yield and purity.
- The choice of solvents (DMF/H2O mixture) facilitates solubility of both organic and inorganic reagents.
- Purification by silica gel chromatography ensures removal of palladium residues and side products.
- Characterization by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry confirms structure and purity.
Summary Table of Key Analytical Data for Intermediates and Final Product
| Compound | ^1H NMR (δ, ppm) Key Signals | ^13C NMR (δ, ppm) Key Signals | HRMS (m/z) Calculated/Found |
|---|---|---|---|
| 5-bromo-thiophene-3-carboxylate ester | 8.77 (d), 7.72 (d), 4.42 (q), 1.44 (t) | 162.54, 138.71, 61.02, 14.53 | 306.9399 / 306.9408 |
| 5-(1-methyl-1H-pyrazol-4-yl)thiophene ester | 8.72 (d), 7.87 (s), 4.43 (q), 3.97 (s), 1.45 (t) | 162.93, 138.10, 60.79, 39.29, 14.55 | 309.0668 / 309.0684 |
| This compound | Expected shifts consistent with above plus amino signals | Consistent with substitution pattern | 237.28 (Molecular weight) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to explore new derivatives with potentially enhanced properties.
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit activity against various bacterial and fungal strains, making it a candidate for developing novel antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medical Applications
The compound is being explored for its therapeutic potential in treating inflammatory diseases and certain cancers. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with these conditions .
Industrial Applications
In the materials science field, this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells due to its favorable electronic properties.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance efficacy.
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways through interaction with cellular receptors involved in cell survival signaling.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on substituent variations, molecular properties, and synthetic approaches. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Calculated based on the IUPAC name.
Key Observations :
Substituent Effects: The pyrazole group in the target compound introduces nitrogen atoms capable of hydrogen bonding (donor/acceptor), contrasting with the ethylphenyl group in C₁₄H₁₅NO₂S, which enhances hydrophobicity .
Thermal Stability :
- The pyrazolopyrimidine analog in exhibits a high melting point (227–230°C), likely due to strong intermolecular interactions (e.g., π-stacking, H-bonding) . The target compound’s melting point is unreported but may follow similar trends due to its pyrazole moiety.
Synthetic Routes :
- Suzuki-Miyaura coupling (e.g., use of boronic acids and Pd catalysts in ) is a common method for introducing aryl/heteroaryl groups to thiophene cores . This approach may apply to the target compound’s synthesis.
Hydrogen Bonding: Pyrazole’s dual H-bonding capability (N-H donor and N-acceptor) could influence crystal packing or biological interactions, as described in hydrogen-bonding analyses () .
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound is absent in the evidence, necessitating extrapolation from analogs.
- Computational Modeling : Tools like SHELXL () and ORTEP-3 () could refine its crystal structure and predict intermolecular interactions .
Biological Activity
Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group, a pyrazole ring, and a carboxylate ester group. The molecular formula is with a molecular weight of 252.30 g/mol .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against various pathogens, measuring minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Candida albicans | 0.75 | 1.5 |
The compound showed particularly strong activity against Staphylococcus aureus, inhibiting biofilm formation and demonstrating bactericidal effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In one notable study, the compound was tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that this compound inhibited cell proliferation significantly.
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 15.0 | 54.25 |
| HepG2 | 20.0 | 38.44 |
These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms .
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been investigated, particularly in relation to cytokine release inhibition in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It may interact with receptors that modulate inflammatory responses.
Further studies are needed to elucidate the exact molecular pathways involved.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents .
- Cancer Treatment : Another study indicated that modifications to the pyrazole ring could enhance anticancer activity, providing a pathway for the development of more effective therapeutic agents .
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate, and what analytical techniques are used to confirm its purity and structure?
- Methodological Answer : The compound is typically synthesized via the Gewald reaction, a two-step process involving the condensation of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base. For example, derivatives of 2-aminothiophene carboxylates are prepared using substituted aldehydes and ethyl cyanoacetate under reflux conditions . Post-synthesis, purity is confirmed via HPLC or TLC, while structural validation employs -NMR, -NMR, and FTIR spectroscopy. X-ray crystallography (using SHELXL for refinement) is critical for unambiguous confirmation of molecular geometry, particularly for resolving regiochemistry of substituents .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar thiophene carboxylates, this compound may pose risks of skin/eye irritation (Category 2/2A) and respiratory toxicity. Handling requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic data during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influencing bond lengths. To resolve:
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Crystallographic Refinement : Re-analyze XRD data with SHELXL, focusing on thermal displacement parameters and occupancy ratios for disordered atoms .
- Hydrogen Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to identify intermolecular interactions that may distort geometry in the solid state .
Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound, particularly when scaling up under inert conditions?
- Methodological Answer :
- Catalyst Screening : Use KCO or DBU to enhance nucleophilic substitution efficiency in pyrazole-thiophene coupling steps .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
- Inert Conditions : Employ Schlenk lines or gloveboxes to prevent oxidation of the amino-thiophene moiety during scale-up .
Q. How can computational methods predict hydrogen-bonding patterns and intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model packing behavior, prioritizing H-bond donors (NH) and acceptors (carboxylate O).
- Graph Set Analysis : Classify H-bond motifs (e.g., R(8) rings) to predict supramolecular assembly, leveraging Etter’s formalism for crystal engineering .
- SHELXL Integration : Refine predicted models against experimental XRD data to validate interaction geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
